molecular formula C13H12BrN3O2 B5372715 1-(5-Bromopyridin-2-yl)-3-(3-methoxyphenyl)urea

1-(5-Bromopyridin-2-yl)-3-(3-methoxyphenyl)urea

Cat. No.: B5372715
M. Wt: 322.16 g/mol
InChI Key: UEBHNNLVHMJTFJ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 5-bromopyridine-2-amine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general synthetic route can be summarized as follows:

    Starting Materials: 5-bromopyridine-2-amine and 3-methoxyphenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions, potentially altering the functional groups present.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-3-(3-methoxyphenyl)urea has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-3-(3-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine and methoxyphenyl groups can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response.

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)-3-(3-methoxyphenyl)urea can be compared with other urea derivatives that have similar structural features. Some similar compounds include:

    1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Bromopyridin-2-yl)-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group in a different position on the phenyl ring.

    1-(5-Bromopyridin-2-yl)-3-(3-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBHNNLVHMJTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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